3-(Thiophen-2-yl)aniline hydrochloride
Description
Contextual Significance of Aryl Thiophene (B33073) and Aryl Aniline (B41778) Scaffolds in Organic and Materials Chemistry
Aryl thiophene and aryl aniline scaffolds are fundamental building blocks in the development of advanced materials. Thiophene-containing polymers are renowned for their electronic properties, making them integral components in organic thin-film transistors and covalent organic frameworks. The sulfur heteroatom in the thiophene ring plays a crucial role in the electronic and magnetic characteristics of these materials.
Similarly, the aniline scaffold is a cornerstone in the synthesis of a vast array of organic molecules, from natural products to ligands used in catalysis. The incorporation of aniline functionalities into polymer backbones, such as in diketopyrrolopyrrole (DPP)-based copolymers, is a key strategy for developing sensitive and selective sensors for volatile organic compounds (VOCs). rsc.org The combination of these two scaffolds in thiophene-aniline copolymers has been shown to enhance electrical conductivity and create materials with desirable electrochromic properties for display technologies. mdpi.com
The synthesis of these hybrid molecules often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being a particularly efficient method for forging the crucial carbon-carbon bond between the thiophene and aniline rings. mdpi.comunimib.it Research into more environmentally friendly synthetic routes, such as micellar synthesis in water, is making these valuable compounds more accessible and sustainable to produce. mdpi.comunimib.it
Overview of Emerging Research Directions for 3-(Thiophen-2-yl)aniline Hydrochloride
While in-depth research specifically on this compound is still emerging, the broader class of thiophenylaniline derivatives offers a clear indication of its potential research trajectories. The foundational structure of this compound suggests its utility as a versatile building block in several key areas of chemical innovation.
Advanced Polymer Synthesis: A primary area of interest lies in the use of 3-(Thiophen-2-yl)aniline as a monomer for the creation of novel copolymers. The parent compound, 3-(thiophen-2-yl)aniline, can be polymerized to form materials with tailored electronic and optical properties. These polymers are being investigated for their potential in creating donor-acceptor conjugated systems, which are essential for applications in organic electronics. mdpi.comnih.gov The hydrochloride salt can serve as a stable precursor, readily converted to the free amine for polymerization reactions.
Organic Electronics: The electronic properties of thiophene-aniline copolymers make them promising candidates for use in organic field-effect transistors (OFETs) and other electronic devices. rsc.org The specific substitution pattern of 3-(Thiophen-2-yl)aniline will influence the electronic structure and packing of the resulting polymers, offering a means to fine-tune their performance as semiconductor materials.
Catalysis and Ligand Development: The nitrogen atom of the aniline moiety and the sulfur atom of the thiophene ring present potential coordination sites for metal catalysts. This suggests that this compound could be a precursor for novel ligands in catalysis. The development of new catalytic systems is a continuous effort in organic synthesis, and ligands based on this scaffold could offer unique reactivity and selectivity.
Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a wide range of biological activities. While this article will not delve into specific pharmacological data, the structural motif of this compound makes it an interesting scaffold for medicinal chemistry exploration.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-thiophen-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSBHFVOWMQLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Thiophen 2 Yl Aniline Hydrochloride
Established Synthetic Routes and Mechanistic Considerations
The construction of the biaryl system in 3-(thiophen-2-yl)aniline is central to its synthesis. Cross-coupling reactions are the most prominent strategies, offering versatility and functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide the most direct routes to the 3-(thiophen-2-yl)aniline core structure. These methods typically involve the coupling of a thiophene (B33073) derivative with an aniline (B41778) derivative, each bearing appropriate functional groups for the specific catalytic cycle.
Palladium catalysts are highly effective for forging the bond between the thiophene and aniline rings. Two principal strategies, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are widely utilized.
The Buchwald-Hartwig amination creates a carbon-nitrogen (C-N) bond directly. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org For the synthesis of 3-(thiophen-2-yl)aniline, this could be achieved by reacting 2-bromothiophene (B119243) with 3-amino-phenylboronic acid or, more commonly, by coupling 3-bromoaniline (B18343) with 2-aminothiophene. However, the more typical route involves coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is critical for the reaction's success, with bulky, electron-rich ligands like XPhos, BrettPhos, and RuPhos often providing excellent yields. acs.orgnih.gov
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound and an organohalide. mdpi.comnih.gov This is an obvious and effective strategy for producing thiophene-substituted anilines. mdpi.comunimib.itresearchgate.net The synthesis of 3-(thiophen-2-yl)aniline via this method would typically involve the reaction between a thiophene-boronic acid and a halogenated aniline, or vice versa. For instance, 2-thienylboronic acid can be coupled with 3-bromoaniline in the presence of a palladium catalyst, such as Pd(dtbpf)Cl₂, and a base. mdpi.comunimib.it The reaction is valued for its mild conditions, tolerance of various functional groups, and the use of stable and environmentally benign boron reagents. mdpi.com
| Coupling Strategy | Reactants | Catalyst System (Example) | Key Bond Formed |
| Buchwald-Hartwig Amination | 2-Halothiophene + 3-Aniline Derivative | Pd₂(dba)₃ / XPhos / Base (e.g., Cs₂CO₃) | C-N |
| Suzuki-Miyaura Coupling | 2-Thienylboronic acid + 3-Haloaniline | Pd(dtbpf)Cl₂ / Base (e.g., Et₃N) | C-C |
While palladium dominates the field, other transition metals can also catalyze the formation of the thiophen-aniline linkage. Copper-catalyzed methods, often referred to as Ullmann-type couplings, are a classic alternative for forming C-N bonds. acs.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective, especially with the development of modern ligand systems like oxalic diamides, which allow the coupling of (hetero)aryl chlorides under milder conditions. acs.org Other metals like nickel have also been explored for Suzuki-Miyaura cross-coupling reactions to form 2-arylthiophenes. researchgate.net Rhodium and ruthenium have also been investigated for various C-H activation and coupling reactions, although they are less commonly reported for this specific transformation. beilstein-journals.orgnih.gov
Direct amination of a thiophene ring or functionalization of an existing aminothiophene represents an alternative, more atom-economical approach. Palladium-catalyzed direct C-H arylation of thiophenes has emerged as a powerful method, circumventing the need to pre-functionalize the thiophene with a halide or boronic acid. researchgate.net This involves activating a C-H bond on the thiophene ring and coupling it directly with an aryl halide.
Furthermore, metal-free C-N coupling protocols have been developed for heteroaryl halides and amines, which can afford heteroaryl amines or their hydrochlorides without an external base. acs.org Such methods often rely on the inherent basicity of the amine to drive the reaction. acs.org
Once the 3-(thiophen-2-yl)aniline base is synthesized, the final step is its conversion to the hydrochloride salt. This is a straightforward acid-base reaction. youtube.comyoutube.com The free amine, being a weak base due to the aromatic aniline moiety, is dissolved in a suitable anhydrous solvent, such as ether or toluene (B28343). reddit.comresearchgate.net Anhydrous hydrochloric acid, either as a gas or as a solution in an anhydrous solvent, is then added. youtube.comresearchgate.net The nitrogen atom of the amine group is protonated, forming the anilinium ion, with the chloride ion acting as the counter-ion. youtube.comoxfordreference.com
C₁₀H₉NS (amine) + HCl → [C₁₀H₁₀NS]⁺Cl⁻ (hydrochloride salt)
This salt formation results in an ionic compound that is typically a crystalline solid and more readily soluble in water than the free base. youtube.comoxfordreference.com The formation of the hydrochloride salt is often used for purification, as the salt can be precipitated from the organic solvent, filtered, and dried. youtube.comresearchgate.net
Cross-Coupling Strategies for Thiophen-Aniline Linkage
Green Chemistry and Sustainable Synthetic Procedures
Modern synthetic chemistry places increasing emphasis on sustainability and green principles. chemijournal.comrasayanjournal.co.in For the synthesis of 3-(thiophen-2-yl)aniline, several approaches can be adopted to reduce environmental impact.
A significant advancement is the use of water as a reaction medium. Micellar synthetic chemistry has been successfully applied to the Suzuki-Miyaura coupling of thiophenes and anilines. mdpi.comunimib.itresearchgate.net By using a surfactant like Kolliphor EL in water, nanoreactors are formed that facilitate the reaction, often leading to high yields in very short reaction times at room temperature and without the need for an inert atmosphere. mdpi.comresearchgate.netresearchgate.net This approach dramatically reduces the reliance on volatile organic compounds (VOCs).
Other green strategies include:
Microwave-assisted synthesis: This technique can accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which aligns with green chemistry principles. chemijournal.comresearchgate.net
Solvent-free reactions: Performing reactions under solvent-free conditions, where possible, eliminates solvent waste entirely. researchgate.net
Catalyst efficiency: Using highly efficient catalysts at very low loadings (e.g., 0.1 mol% or less) minimizes metal waste. researchgate.net
| Green Chemistry Approach | Application in Synthesis | Benefit |
| Micellar Catalysis | Suzuki-Miyaura coupling in water using a surfactant. mdpi.comresearchgate.net | Eliminates volatile organic solvents, allows reaction in air, faster reaction times. |
| High-Efficiency Catalysis | Using palladium catalysts at loadings as low as 0.1-0.5 mol%. | Reduces metal waste and cost. |
| Atom Economy | Direct C-H activation/arylation. mdpi.com | Avoids pre-functionalization steps, reducing waste. |
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by minimizing volatile organic compounds. For the synthesis of biaryl compounds like 3-(thiophen-2-yl)aniline, solvent-free Suzuki-Miyaura coupling can be achieved, often with microwave irradiation to provide the necessary energy for the reaction to proceed.
In a typical solvent-free approach, the reactants, 2-bromothiophene and 3-aminophenylboronic acid, are mixed with a palladium catalyst and a solid inorganic base such as potassium carbonate. The mixture is then subjected to microwave irradiation. The absence of a solvent necessitates careful control of the reaction temperature to prevent decomposition. While specific data for the solvent-free synthesis of 3-(thiophen-2-yl)aniline is not extensively documented, the general methodology has proven effective for a wide range of biaryl syntheses. The yield and selectivity of such reactions are highly dependent on the choice of catalyst, the nature of the base, and the microwave irradiation power and time.
Ultrasound-Assisted Synthetic Protocols
The application of ultrasonic irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance catalyst efficiency. scirp.orgnih.gov In the context of the Suzuki-Miyaura coupling, ultrasound promotes the reaction through acoustic cavitation, which leads to the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and activation of the catalyst. nih.govnih.gov
For the synthesis of thiophene-aniline derivatives, ultrasound can significantly reduce the reaction time compared to conventional heating methods. nih.gov For instance, the palladium-catalyzed Suzuki cross-coupling of halobenzenes with phenylboronic acid has been successfully achieved at ambient temperature under ultrasonic irradiation. nih.gov A study on the ultrasound-assisted Suzuki-Miyaura reaction catalyzed by a palladium-loaded metal-organic framework demonstrated the efficiency of this method. scirp.org While specific conditions for the direct ultrasound-assisted synthesis of 3-(thiophen-2-yl)aniline are not detailed in the literature, the principles can be applied. A hypothetical reaction is outlined below:
Table 1: Hypothetical Ultrasound-Assisted Synthesis of 3-(Thiophen-2-yl)aniline
| Parameter | Condition |
|---|---|
| Aryl Halide | 2-Bromothiophene |
| Boronic Acid | 3-Aminophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF/Water (1:1) |
| Temperature | Ambient |
| Irradiation | Ultrasonic bath (40 kHz) |
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency of the Suzuki-Miyaura coupling for the synthesis of 3-(thiophen-2-yl)aniline is highly dependent on several key reaction parameters. Optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product.
The primary coupling reaction involves 3-bromoaniline and 2-thienylboronic acid. A study on the micellar Suzuki cross-coupling between these two precursors provides valuable insights into the optimization of this transformation. unimib.it
Table 2: Optimization of Micellar Suzuki Cross-Coupling for 3-(Thiophen-2-yl)aniline Synthesis
| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 15 | 64 |
Data adapted from a study on a closely related synthesis. unimib.it
The choice of catalyst is paramount. Palladium complexes with bulky phosphine ligands, such as Pd(dtbpf)Cl₂, have shown high efficacy. unimib.it The selection of the base is also critical, with common choices including potassium carbonate, cesium carbonate, and organic bases like triethylamine. The base is required to activate the boronic acid for transmetalation to the palladium center. researchgate.net
The solvent system can significantly influence the reaction outcome. While traditional organic solvents like dioxane and toluene are effective, greener alternatives such as aqueous micellar solutions are gaining prominence. unimib.itnih.gov The use of a surfactant like Kolliphor EL in water can create nanoreactors that facilitate the reaction between the organic substrates and the water-soluble catalyst. unimib.it
Temperature and reaction time are interdependent parameters. While some modern catalytic systems can achieve high yields at room temperature in a short time, others may require elevated temperatures. unimib.it As seen in the data, extending the reaction time from 15 to 60 minutes dramatically increased the yield from 64% to 96%. unimib.it The molar ratio of the reactants and the catalyst loading are also important variables to consider for optimizing the reaction for both yield and cost-effectiveness. nih.gov
Following the successful synthesis of 3-(thiophen-2-yl)aniline, the formation of the hydrochloride salt is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrochloric acid. The resulting salt then precipitates out of the solution and can be collected by filtration.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 3-(Thiophen-2-yl)aniline hydrochloride can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy provides critical information regarding the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and thiophene (B33073) rings. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton, while the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons, revealing their connectivity. The integration of these signals provides the relative number of protons for each resonance.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aniline Ring Protons | 7.0 - 8.0 | d, t, s | 7.0 - 8.5 |
| Thiophene Ring Protons | 7.0 - 7.8 | dd, d | 3.5 - 5.5 |
| NH₃⁺ Protons | Broad singlet | s | N/A |
Note: The presence of the hydrochloride salt would lead to the protonation of the aniline nitrogen, forming an anilinium ion (-NH₃⁺). This would result in a downfield shift of the aromatic protons of the aniline ring due to the electron-withdrawing effect of the positively charged nitrogen. The NH₃⁺ protons themselves would likely appear as a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.
Specific experimental ¹³C NMR data for this compound is not publicly available. The table below is a predictive representation based on analogous structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aniline Ring (C-N) | 140 - 150 |
| Aniline Ring (C-S) | 135 - 145 |
| Aniline Ring (CH) | 115 - 130 |
| Thiophene Ring (C-S) | 130 - 140 |
| Thiophene Ring (CH) | 120 - 130 |
The carbon atom attached to the nitrogen in the anilinium ion is expected to be significantly deshielded and appear at a lower field. Similarly, the carbon atom of the aniline ring bonded to the thiophene ring will also experience a downfield shift.
Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation
To unequivocally assign the proton and carbon signals and to confirm the connectivity between the aniline and thiophene rings, advanced two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of structural information.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons within both the aniline and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on the previously assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between the two aromatic rings, for instance, by observing a correlation between a proton on one ring and a carbon on the other.
While specific 2D NMR data for this compound is not available, the application of these techniques would be crucial for a definitive structural assignment.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups.
For this compound, the FTIR spectrum is expected to display characteristic absorption bands for the N-H bonds of the anilinium group, C-H bonds of the aromatic rings, C=C stretching within the rings, and C-S stretching of the thiophene ring.
A definitive experimental FTIR spectrum for this compound is not publicly accessible. The following table outlines the expected characteristic absorption bands based on the functional groups present.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Anilinium) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
| C-S Stretch (Thiophene) | 750 - 600 | Weak to Medium |
The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in the anilinium salt. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the C-S bond in the thiophene ring and the C=C bonds in both aromatic systems, which often give rise to strong Raman signals.
While experimental Raman data for this specific compound is scarce, studies on related thiophene and aniline derivatives have demonstrated the utility of Raman spectroscopy in identifying key structural features. The symmetric stretching of the thiophene ring, for instance, typically produces a strong and characteristic Raman band.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for probing the electronic transitions within this compound. The molecule's structure, which combines an aniline ring (an electron donor) with a thiophene ring (often acting as an electron acceptor), gives rise to a conjugated π-system responsible for its characteristic absorption of UV and visible light. jept.demdpi.com
The electronic spectrum is expected to be dominated by π→π* transitions, which involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. These transitions are typically of high intensity. The spectrum is likely to exhibit multiple absorption bands, reflecting the complex conjugated system formed by the interconnected phenyl and thiophene rings.
The primary electronic transitions anticipated for this molecule include:
High-energy transitions associated with the individual benzene (B151609) and thiophene chromophores.
Lower-energy transitions resulting from the extended conjugation across the entire molecule, which are sensitive to the molecular conformation and solvent environment.
Protonation of the aniline nitrogen to form the hydrochloride salt can induce a hypsochromic shift (blue shift) in the absorption maxima compared to the free base. This is because the protonation decreases the electron-donating ability of the nitrogen atom, thus altering the energy levels of the molecular orbitals involved in the electronic transitions.
Table 1: Expected UV-Vis Absorption Data for Aromatic and Heterocyclic Systems
| Chromophore System | Typical Transition Type | Expected Wavelength Range (nm) |
|---|---|---|
| Aniline Moiety | π→π* | 230-250, 270-290 |
| Thiophene Moiety | π→π* | 220-240 |
Note: The exact absorption maxima (λmax) and molar absorptivity (ε) for this compound would require experimental measurement.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula for the free base, 3-(Thiophen-2-yl)aniline, is C₁₀H₉NS, giving it a monoisotopic mass of approximately 175.05 Da. The hydrochloride salt would have a corresponding higher mass.
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, characteristic ions. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.
Key expected fragmentation patterns for 3-(Thiophen-2-yl)aniline include:
Strong Molecular Ion Peak (M⁺˙): Aromatic and heterocyclic compounds typically exhibit a prominent molecular ion peak due to the stability of the delocalized π-system. whitman.edu
Loss of a Hydrogen Atom (M-1): Aromatic amines often show a significant peak corresponding to the loss of a hydrogen atom from the amine group, forming a stable cation. miamioh.edu
Cleavage of the C-C Bond: The bond connecting the aniline and thiophene rings can cleave, leading to fragments corresponding to the individual ring systems. This would result in ions such as [C₆H₆N]⁺ (m/z 92) and [C₄H₃S]⁺ (m/z 83).
Loss of HCN: A characteristic fragmentation of anilines involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the aniline ring after initial fragmentation, often leading to a C₅H₅⁺ or C₅H₆⁺˙ fragment. miamioh.eduyoutube.com
Thiophene Ring Fragmentation: The thiophene ring can fragment through the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS), a pattern observed in substituted thiophenes. arkat-usa.orgslideshare.net
Table 2: Predicted Mass Spectrometry Fragments for 3-(Thiophen-2-yl)aniline
| m/z (mass-to-charge ratio) | Possible Ion Identity | Fragmentation Pathway |
|---|---|---|
| 175 | [C₁₀H₉NS]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [C₁₀H₈NS]⁺ | Loss of H˙ from the amine group (M-1) |
| 92 | [C₆H₆N]⁺ | Cleavage leading to the aminophenyl cation |
| 83 | [C₄H₃S]⁺ | Cleavage leading to the thienyl cation |
Note: This table represents predicted fragmentation based on the general behavior of related chemical classes. Relative abundances require experimental data.
X-ray Crystallography for Solid-State Molecular Geometry Determination
While specific crystallographic data for this compound is not available in the surveyed literature, analysis of structurally similar compounds allows for a reliable prediction of its key structural features. It is expected that the compound would crystallize in a common space group (e.g., P2₁/c, P-1). The crystal packing would likely be stabilized by a network of intermolecular interactions, including N-H···Cl⁻ hydrogen bonds involving the anilinium group and the chloride counter-ion, as well as potential π-π stacking interactions between the aromatic and heterocyclic rings of adjacent molecules.
A critical parameter determined by this method is the dihedral angle between the planes of the phenyl and thiophene rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization gained from a more planar, conjugated system.
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description | Expected Value/System |
|---|---|---|
| Crystal System | The symmetry of the unit cell. | Monoclinic or Triclinic |
| Space Group | The set of symmetry operations of the crystal. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | To be determined experimentally. |
| Z | The number of molecules per unit cell. | To be determined experimentally. |
| Dihedral Angle (Phenyl-Thiophene) | The twist angle between the two rings. | Expected to be non-zero (non-planar). |
| Key Bond Lengths (C-N, C-S, C-C) | The distances between bonded atoms. | Consistent with sp² hybridized centers. |
Note: The values in this table are illustrative examples based on common organic salts and require single-crystal X-ray diffraction analysis for experimental determination.
Theoretical and Computational Investigations of 3 Thiophen 2 Yl Aniline Hydrochloride
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. Calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), allow for the accurate determination of a molecule's ground-state geometry and electronic properties.
Optimized Geometric Parameters (Bond Lengths, Angles, Dihedral Angles)
The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This process determines the precise bond lengths, bond angles, and dihedral angles between the constituent atoms. For 3-(Thiophen-2-yl)aniline hydrochloride, the geometry is defined by the spatial arrangement of the thiophene (B33073) ring, the aniline (B41778) ring, and the hydrochloride group.
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C-S (Thiophene) | 1.731 |
| C=C (Thiophene) | 1.370 | |
| C-C (Thiophene) | 1.423 | |
| C-N (Aniline) | 1.400 | |
| C-C (Aniline Ring) | 1.397 |
| Parameter | Angle | Typical Calculated Value (°) |
| Bond Angle | C-S-C (Thiophene) | 92.2 |
| H-N-H (Aniline) | 112.3 | |
| C-C-C (Aniline Ring) | 120.0 |
| Parameter | Angle | Description |
| Dihedral Angle | C-C-C-S | Defines the planarity of the thiophene ring. |
| Dihedral Angle | C-C-N-H | Describes the orientation of the amino group relative to the aniline ring. |
| Dihedral Angle | C-C-C-C | Torsional angle between the thiophene and aniline rings. |
Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For molecules like 3-(Thiophen-2-yl)aniline, the HOMO is typically localized on the electron-rich aniline and thiophene rings, while the LUMO may be distributed across the conjugated system. The protonation of the aniline nitrogen to form the hydrochloride salt would be expected to lower the energy of the HOMO, potentially increasing the energy gap and enhancing the molecule's stability.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest energy orbital containing electrons. | Region most susceptible to electrophilic attack. Represents the ability to donate an electron. |
| LUMO | Lowest energy orbital that is empty. | Region most susceptible to nucleophilic attack. Represents the ability to accept an electron. |
| Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would likely show a region of high positive potential around the -NH3+ group, making it a site for nucleophilic interaction. The electron-rich thiophene and aniline rings, particularly the sulfur atom and the pi-systems, would be expected to show regions of negative potential, indicating their susceptibility to electrophilic attack.
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
This comparison helps in the assignment of specific vibrational modes (stretching, bending, etc.) to the observed absorption bands in the experimental spectrum. It is common practice to scale the calculated frequencies by a scaling factor to correct for anharmonicity and limitations in the theoretical method, which improves the agreement with experimental values. For this compound, key vibrational modes would include N-H stretching from the ammonium (B1175870) group, C-H stretching from the aromatic rings, C=C and C-C stretching within the rings, and C-S stretching from the thiophene moiety.
Table 3: Representative Vibrational Modes and Expected Wavenumber Regions (cm⁻¹)
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Ammonium (-NH3+) | 3100 - 3300 |
| C-H Stretch (Aromatic) | Aniline & Thiophene Rings | 3000 - 3100 |
| C=C Stretch (Aromatic) | Aniline & Thiophene Rings | 1400 - 1600 |
| C-N Stretch | Aniline Moiety | 1250 - 1350 |
| C-S Stretch | Thiophene Ring | 600 - 800 |
| C-H Bending (out-of-plane) | Aromatic Rings | 700 - 900 |
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are then compared to experimental NMR data to validate the proposed structure.
The chemical shift of a nucleus is highly sensitive to its local electronic environment. Therefore, accurate prediction of chemical shifts requires a high-quality optimized geometry. By comparing the calculated chemical shifts (often referenced to a standard like Tetramethylsilane, TMS) with the experimental spectrum, each proton and carbon atom in this compound can be unambiguously assigned.
Table 4: Conceptual ¹H and ¹³C NMR Chemical Shift Assignments
Reactivity and Derivatization Studies of 3 Thiophen 2 Yl Aniline Hydrochloride
Amine Group Functionalization
The primary amine on the aniline (B41778) moiety is a versatile functional group, serving as a potent nucleophile in various organic transformations. Its reactivity can be modulated to synthesize a diverse range of derivatives.
The reaction of the primary amino group of 3-(thiophen-2-yl)aniline with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ajol.infointernationaljournalcorner.com These reactions are fundamental in synthesizing compounds with a carbon-nitrogen double bond (-C=N-). internationaljournalcorner.com
Schiff bases derived from aniline analogues are of significant interest due to their structural variability and wide range of applications. internationaljournalcorner.com The general reaction involves refluxing the aniline derivative with the corresponding aldehyde or ketone, often in a solvent like ethanol. ajol.info The formation of the imine product can be confirmed spectroscopically; for instance, the disappearance of the N-H stretching vibrations and the appearance of a C=N stretching band in the IR spectrum are indicative of a successful reaction. ajol.info
Table 1: Examples of Schiff Base Formation with Aniline Derivatives
| Aniline Derivative | Carbonyl Compound | Product Type | Typical Conditions |
|---|---|---|---|
| Substituted Anilines | Salicylaldehyde Derivatives | Salicylaldimine Schiff Bases | Reflux in Ethanol/Dichloromethane |
| 2-(methylthio)aniline | p-methoxysalicylaldehyde | Imine | Reflux in Ethanol for 6h |
| 3-Aminobenzanthrone | Heterocyclic Aldehydes (e.g., Thiophene-2-carboxaldehyde) | Heterocyclic Schiff Bases | Reaction in an appropriate solvent |
The nucleophilic amine of 3-(thiophen-2-yl)aniline readily undergoes acylation and alkylation.
Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides to form amides. google.com This transformation is highly significant for several reasons. Firstly, it converts the highly activating amino group into a moderately activating acetamido group, which can prevent over-reaction and oxidation in subsequent reactions like electrophilic aromatic substitution. utdallas.edulibretexts.org For example, the high reactivity of aniline often leads to multiple substitutions (e.g., tribromination) under standard halogenation conditions, a problem that is circumvented by first acetylating the amine. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org
Alkylation of anilines can be more complex, with the potential for N-alkylation, C-alkylation, or a mixture of products. The use of specific catalytic systems can achieve high selectivity. For example, H₂O·B(C₆F₅)₃ has been reported as a highly selective catalyst for the para-C-H alkylation of anilines with alkenes, avoiding the more common N-alkylation. le.ac.uk This allows for the introduction of alkyl groups onto the aniline ring while leaving the amine functionality intact for further derivatization.
Table 2: Acylation and Alkylation Reactions of Anilines
| Reaction Type | Reagent | Product | Purpose/Observation |
|---|---|---|---|
| Acylation | Acetic Anhydride or Acetyl Chloride | Amide (e.g., Acetanilide) | Reduces the activating effect of the NH₂ group, serves as a protecting group. utdallas.edulibretexts.org |
| Alkylation (para-C-H) | Alkenes (e.g., 1-methyl styrene) | para-Alkylated Aniline | Catalyzed by H₂O·B(C₆F₅)₃; highly selective for C-alkylation over N-alkylation. le.ac.uk |
The amine group of 3-(thiophen-2-yl)aniline is a key nucleophile for constructing more complex heterocyclic systems. Through condensation reactions with various electrophilic partners, the aniline moiety can be incorporated into new ring structures. For example, condensation of 2-aminothiophenols with carbonyl compounds is a well-established route to 2-substituted benzothiazoles. nih.gov This proceeds via the formation of an imine intermediate, which then undergoes cyclization. nih.gov Similarly, the amine can react with dicarbonyl compounds or their equivalents to form various fused heterocyclic systems, which are prevalent in medicinal chemistry. derpharmachemica.com The synthesis of thiophene-arylamide derivatives, for instance, often involves condensation reactions between an aminothiophene and a carboxylic acid, facilitated by coupling agents like HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov
Thiophene (B33073) Ring Functionalization
The thiophene ring is an electron-rich aromatic system that readily participates in various chemical transformations, particularly electrophilic substitutions.
Both the aniline and thiophene rings are activated towards electrophilic aromatic substitution (SₑAr). The thiophene ring is generally more reactive than benzene (B151609), with substitution preferentially occurring at the α-carbon atoms (positions 2 and 5) due to the greater stability of the cationic intermediate. researchgate.netpearson.com In 3-(thiophen-2-yl)aniline, the 2-position of the thiophene is already substituted. Therefore, electrophilic attack on the thiophene ring is highly directed to the 5-position.
Simultaneously, the amino group on the aniline ring is a powerful activating, ortho-, para-directing group. byjus.com This means electrophilic attack on the phenyl ring will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6 of the aniline ring). The outcome of an electrophilic substitution reaction on 3-(thiophen-2-yl)aniline will depend on the specific reagents and reaction conditions, which can be tuned to favor substitution on either the thiophene or the aniline ring. To ensure selective substitution on the thiophene ring, it is often strategic to first protect the aniline's amino group by acylation, which moderates its high reactivity. libretexts.org
Table 3: Regioselectivity in Electrophilic Aromatic Substitution
| Ring System | Directing Group | Preferred Position(s) for Substitution | Relative Reactivity |
|---|---|---|---|
| Thiophene | Sulfur heteroatom | α-positions (2- and 5-) | More reactive than benzene pearson.com |
| Aniline | Amino group (-NH₂) | ortho- and para-positions | Strongly activating byjus.com |
The thiophene ring can be functionalized via metalation followed by reaction with an electrophile. This typically involves deprotonation of one of the ring C-H bonds using a strong base, such as n-butyllithium, to form a thienyllithium species. This organometallic intermediate can then be used as a nucleophile in various reactions. This strategy is a cornerstone of thiophene chemistry, allowing for the introduction of a wide array of functional groups. researchgate.net
Furthermore, the thiophene moiety can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide or triflate, is a powerful method for forming carbon-carbon bonds. researchgate.net Indeed, the synthesis of 3-(thiophen-2-yl)aniline itself can be achieved via a Suzuki coupling between a thiophene boronic acid and a bromoaniline. mdpi.comunimib.it Once formed, the molecule can undergo further cross-coupling reactions if a halide is present on the thiophene ring, or if a C-H bond is activated for such a transformation. researchgate.netresearchgate.net These reactions provide a versatile route to elaborate the molecular structure, attaching new aryl or alkyl groups to the thiophene ring. researchgate.net
Polymerization and Copolymerization Pathways of 3-(Thiophen-2-yl)aniline Hydrochloride
The unique molecular architecture of this compound, which combines both electron-rich aniline and thiophene moieties, makes it a versatile monomer for the synthesis of electroactive polymers. Through carefully designed polymerization and copolymerization strategies, it is possible to create a range of conducting polymers with tailored properties.
Oxidative Polymerization for Conducting Polymer Synthesis
Oxidative polymerization is a primary method for converting this compound into a conducting polymer. This process can be initiated either chemically or electrochemically, leading to the formation of a conjugated polymer backbone. The fundamental mechanism involves the oxidation of the monomer to generate radical cations, which then couple to form dimers, oligomers, and ultimately, the final polymer. Both the aniline and thiophene rings are susceptible to oxidation, which can lead to complex polymer structures.
Chemical oxidative polymerization is frequently carried out using strong oxidizing agents. Iron(III) chloride (FeCl₃) is a commonly employed oxidant for the polymerization of both aniline and thiophene derivatives. The reaction proceeds through the oxidation of the 3-(thiophen-2-yl)aniline monomer, creating radical cations that subsequently undergo coupling reactions. The polymerization can result in linkages at various positions on both the aniline and thiophene rings, leading to a complex, and often cross-linked, polymer structure.
Electrochemical polymerization offers a higher degree of control over the polymer film's growth and morphology. In this method, a film of poly(3-(thiophen-2-yl)aniline) is deposited on an electrode surface by applying an anodic potential. The process is initiated by the oxidation of the monomer at the electrode surface, forming radical cations that then react to build the polymer chain. The properties of the resulting polymer film, such as thickness, conductivity, and morphology, can be finely tuned by controlling electrochemical parameters like the applied potential, current density, and the solvent-electrolyte system.
The resulting homopolymer, poly(3-(thiophen-2-yl)aniline), is a conducting material whose electrical properties are dependent on its oxidation state (doping level). The presence of both thiophene and aniline units within the polymer backbone is expected to influence its electronic and electrochemical characteristics, potentially offering properties that are a hybrid of those of polyaniline and polythiophene.
Copolymerization with Other Monomers for Tunable Properties
To further tailor the properties of the resulting materials, 3-(thiophen-2-yl)aniline can be copolymerized with other monomers. This approach allows for the fine-tuning of various characteristics, including solubility, conductivity, electrochromic behavior, and performance in electronic devices. The incorporation of different monomer units into the polymer chain can disrupt long-range order, which can enhance solubility, or introduce new electronic functionalities.
The electrochemical copolymerization of aniline and thiophene has also been explored. jept.de Due to the significant difference in the oxidation potentials of aniline and thiophene, direct copolymerization can be challenging. However, by carefully selecting the electrochemical conditions, it is possible to form copolymers with properties distinct from either polyaniline or polythiophene. These copolymers can exhibit enhanced solubility in certain solvents and possess unique electrochemical and optical properties. jept.de
The introduction of various functional groups to the comonomer can also be used to tune the final properties of the copolymer. For instance, copolymerization with 3-alkylthiophenes can improve the processability of the resulting polymer by increasing its solubility in common organic solvents. researchgate.net The length of the alkyl side chain can be varied to systematically adjust the solubility without significantly altering the electrical conductivity. researchgate.net
Furthermore, the synthesis of donor-acceptor (D-A) conjugated copolymers is a powerful strategy for band gap engineering. mdpi.com In such copolymers, 3-(thiophen-2-yl)aniline can act as the electron donor, while being paired with a suitable electron-accepting comonomer. This approach allows for the tuning of the copolymer's optical and electronic properties, which is particularly relevant for applications in organic solar cells and light-emitting diodes. researchgate.netmdpi.com
Below is a table summarizing the effects of copolymerization on the properties of polymers derived from thiophene and aniline monomers:
| Comonomer(s) | Polymerization Method | Key Tunable Properties | Observed Effect |
| Aniline and 2,6-di(thiophen-2-yl)aniline (B11769289) / 2,2'-(thiophen-2,5-diyl)dianiline | Chemical Oxidation | Solubility, Photovoltaic Efficiency | Improved solubility and a one-order-of-magnitude increase in photovoltaic efficiency compared to homopolymers. researchgate.net |
| Aniline and Thiophene | Electrochemical | Solubility, Electrochemical Stability | Copolymers exhibit better solubility in DMSO and KOH and have extended ranges of stability at positive potentials compared to homopolymers. jept.de |
| Thiophene or 3-Alkylthiophenes and Aniline | Chemical Oxidation (FeCl₃) | Solubility, Thermal Stability | Increased aliphatic chain length on the thiophene unit significantly improves solubility without modifying conductivity. researchgate.net |
| Aniline and Thiophene | Atmospheric Pressure Plasma Jets | Electrical Resistance, Morphology | The electrical resistance of the copolymer film can be significantly decreased by optimizing the monomer blending ratio. mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
Advanced Applications and Functional Material Development Based on 3 Thiophen 2 Yl Aniline Hydrochloride
Applications in Advanced Organic Synthesis as a Versatile Building Block
3-(Thiophen-2-yl)aniline hydrochloride serves as a crucial bifunctional building block in modern organic synthesis. Its structure, featuring a nucleophilic aniline (B41778) moiety and an electron-rich thiophene (B33073) ring, allows for diverse chemical transformations. This versatility makes it a valuable precursor for creating complex molecular architectures with applications ranging from materials science to medicinal chemistry. The strategic production of thienyl-anilines often involves metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura process being a frequently chosen method. researchgate.netmdpi.com This approach efficiently couples thiophene and aniline precursors to generate the core structure. researchgate.netmdpi.com
Precursor for Complex Heterocyclic Systems
The unique combination of an aromatic amine and a thiophene heterocycle within one molecule makes 3-(thiophen-2-yl)aniline a valuable starting material for the synthesis of more complex heterocyclic systems. researchgate.netmdpi.com The aniline portion can undergo a wide array of classic amine reactions—such as diazotization, acylation, and condensation—to build new rings fused to or substituted on the phenyl group. Simultaneously, the thiophene ring can be functionalized through electrophilic substitution or metalation, providing another handle for molecular elaboration. Researchers have shown interest in preparing various thiophene-substituted anilines specifically for their role as precursors in the synthesis of elaborate heterocyclic structures and as ligands in coordination chemistry. researchgate.netmdpi.com
Intermediate in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The aniline functional group in 3-(thiophen-2-yl)aniline makes it an ideal candidate for participation in MCRs. researchgate.net For instance, the primary amine can act as the amine component in well-known MCRs like the Ugi and Passerini reactions, which are instrumental in generating molecular libraries for drug discovery. beilstein-journals.orgmdpi.com
In a typical three-component reaction, anilines can react with aldehydes and a third component, such as a malononitrile (B47326) or barbituric acid, often under catalysis by agents like L-proline, to regioselectively synthesize complex quinoline (B57606) derivatives. researchgate.net While specific literature detailing the use of 3-(thiophen-2-yl)aniline in such sequences is nascent, its structural motifs are analogous to reactants known to be effective in these syntheses. rsc.orgmdpi.com The compound's participation would introduce the thiophene moiety into the final complex structure, imparting unique electronic and steric properties relevant for creating novel functional materials and pharmacologically active agents. nih.govbeilstein-journals.org
Development of Functional Polymeric Materials
The polymerization of 3-(thiophen-2-yl)aniline leads to the formation of functional polymers that combine the advantageous properties of both polyaniline (PANI) and polythiophene (PTh). The resulting copolymers are part of the donor-acceptor class of conjugated polymers, where the aniline unit acts as an electron donor and the thiophene unit as an electron acceptor. jept.demdpi.com This electronic structure is fundamental to their utility in a variety of advanced material applications.
Conducting Polymers for Electronic Devices (e.g., Organic Semiconductors, OLEDs)
Copolymers of thiophene and aniline are recognized as promising materials for organic electronic devices due to their tunable optoelectronic and electrochemical properties. researchgate.net These materials can be synthesized through various methods, including oxidative polymerization, electrochemical deposition, and atmospheric pressure plasma jet techniques. researchgate.netjept.descilit.com The resulting polymers often exhibit enhanced solubility in common organic solvents compared to their respective homopolymers (PANI and PTh), which is a significant advantage for device fabrication. jept.de
The electrical conductivity of these copolymers can be precisely controlled. For instance, studies on thiophene-aniline copolymer (TAC) films synthesized via plasma jets showed that the electrical resistance could be minimized by optimizing the monomer blending ratio. mdpi.com As shown in the table below, an optimal blend of 25% thiophene resulted in a significant decrease in resistance, highlighting the synergistic effect of copolymerization. mdpi.com
| Case | Thiophene Concentration (%) | Aniline Concentration (%) | Electrical Resistance (kΩ) |
|---|---|---|---|
| I | 100 | 0 | 500 |
| II | 25 | 75 | 190 |
| III | 50 | 50 | 320 |
| IV | 75 | 25 | 410 |
| V | 0 | 100 | 1800 |
Data sourced from a study on TAC films synthesized by atmospheric pressure plasma jets polymerization. mdpi.com
These conducting polymers are integral to the development of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors. mdpi.com The ability to tune the band gap and conductivity allows for the creation of materials with specific properties required for charge transport and light emission layers in these devices. mdpi.com
Hybrid Inorganic-Organic Polymeric Materials
Hybrid inorganic-organic materials are composites that combine the properties of both organic polymers and inorganic compounds at the molecular or nanoscale level. This synergy can lead to materials with enhanced thermal stability, novel electronic properties, and improved mechanical strength. Polymers derived from 3-(thiophen-2-yl)aniline are excellent candidates for the organic component in such hybrids.
While direct synthesis of hybrid materials from this compound is an emerging area, the general approach involves integrating the conductive polymer with inorganic materials like metal oxides (e.g., TiO₂, ZnO), phosphazenes, or silica. dtic.mil This can be achieved through several methods:
In-situ polymerization: The monomer is polymerized in the presence of pre-formed inorganic nanoparticles, leading to a composite where the polymer chains are entangled with the inorganic matrix.
Copolymerization: Organofunctional inorganic monomers can be copolymerized with 3-(thiophen-2-yl)aniline to create a polymer backbone with both organic and inorganic units. dtic.mil
Surface modification: The polymer can be deposited as a thin film onto an inorganic substrate, creating a layered hybrid material.
These hybrid materials hold potential for applications in photocatalysis, where the organic polymer acts as a photosensitizer, and in advanced sensors, where the inorganic component provides a stable, high-surface-area scaffold for the conductive polymer.
Electrochemical Applications
The electrochemical activity of polymers derived from 3-(thiophen-2-yl)aniline makes them highly suitable for a range of electrochemical applications, including sensors and electrochromic devices. The polymer can be reversibly oxidized and reduced (doped and de-doped), leading to significant changes in its conductivity and optical properties. jept.de
Electrochemical synthesis is a common method to produce films of these polymers directly onto an electrode surface. jept.de However, the process can be complex due to the large difference in the oxidation potentials of aniline (approx. 0.8 V) and thiophene (approx. 2.0 V). jept.de Despite this challenge, successful electropolymerization has been achieved, yielding stable and well-adhering polymer films. jept.de Cyclic voltammetry studies show that the electrochemical oxidation of thiophene with aniline is typically an irreversible process, with an oxidative peak observed around 1.60 V. jept.de
| Monomer System | Applied Potential (V) | Current (mA) | Resulting Polymer Color |
|---|---|---|---|
| Thiophene + Aniline | 1.80 | 1.8 | Purple Black |
| Thiophene + o-Toluidine | 1.60 | 1.2 | Dark Brown |
| Thiophene + m-Toluidine | 1.65 | 1.5 | Dark Brown |
| Thiophene + p-Toluidine | 1.70 | 1.7 | Brown |
| Thiophene + o-Anisidine | 1.55 | 1.1 | Dark Brown |
Data obtained during controlled potential electrolysis for the synthesis of copolymers. jept.de
These polymers have been successfully used to modify electrodes for sensor applications. For example, electrodes coated with poly[4-(3-hexyl-2-thiophene)-aniline] have been developed to detect and quantify nitrate (B79036) ions in solution. researchgate.net The sensor operates based on the oxidation (p-doping) of the polymer, which generates a measurable electrical signal proportional to the anion concentration. researchgate.net Similarly, the high sensitivity of polyaniline-based materials to changes in pH and their interaction with gases like ammonia (B1221849) make these copolymers promising for chemical and biological sensors. mdpi.com
Furthermore, the ability of these polymers to change color upon electrochemical switching makes them ideal for electrochromic devices, such as smart windows and displays. mdpi.combohrium.com Copolymers of N-substituted dithienylpyrroles bearing aniline moieties exhibit reversible, multicolor chromism, changing color at different applied voltages, which is a key characteristic for high-contrast display applications. researchgate.net
Components in Electrochemical Sensors and Biosensors (as redox mediators or immobilization matrices)
Derivatives of 3-(thiophen-2-yl)aniline are valuable in the fabrication of electrochemical sensors and biosensors due to their inherent electroactivity and ability to form conductive polymers. These polymers can function as both redox mediators, facilitating electron transfer between a biological recognition element and the electrode surface, and as matrices for the stable immobilization of enzymes and other biomolecules.
A notable example involves a complex derivative, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline, which was copolymerized with a ferrocene-functionalized monomer to create a biosensor for glucose detection. In this system, the polymer backbone served a dual role. The amino groups present on the aniline part of the polymer were utilized for the covalent attachment of the enzyme glucose oxidase. Simultaneously, the incorporated ferrocene (B1249389) units acted as a redox mediator, shuttling electrons to the electrode surface during the electrochemical measurement of glucose. This design allows for mediated electrochemical sensing at a potential of +0.45 V. The resulting biosensor demonstrated a linear response to glucose concentrations ranging from 0.5 to 5.0 mM.
The principle of using conducting polymers derived from thiophene and aniline structures as immobilization matrices is a well-established strategy. The polymer provides a stable and biocompatible environment that helps retain the activity of the immobilized enzyme. Furthermore, the conductivity of the polymer matrix ensures efficient electrical communication between the enzyme's active site and the electrode, a critical factor for the sensitivity and response time of the biosensor.
Investigations into Corrosion Inhibition Mechanisms
Thiophene-aniline derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The inhibition mechanism involves a combination of physisorption and chemisorption. The molecular structure of these compounds, featuring heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the π-electrons of the aromatic rings, facilitates this adsorption. Physisorption occurs through electrostatic interactions between the protonated inhibitor molecules and the charged metal surface. Chemisorption involves the sharing of electrons from the N and S atoms with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.
Studies on related structures, such as 3-(1,3-oxazol-5-yl)aniline (B119962) (3-OYA), show that the presence of both the aniline moiety and a heterocyclic ring enhances inhibitory performance. The aniline group provides key sites for interaction with the metal, while the heterocyclic ring contributes to the formation of a stable adsorbed film. Research on a thiophene-containing derivative, 3-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (TPP), revealed it to be a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of TPP on the mild steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.
The table below summarizes the inhibition efficiency of a thiophene derivative at various concentrations.
Table 1: Corrosion Inhibition Efficiency of a Thiophene Derivative (TPP) on Mild Steel in 1M HCl
| Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|
| 50 | 85.3 |
| 100 | 91.2 |
| 150 | 94.5 |
| 200 | 96.8 |
Photoelectrochemical Studies of Derived Materials
Materials derived from 3-(thiophen-2-yl)aniline, particularly copolymers with other aromatic systems, are being investigated for their photoelectrochemical properties. These materials, which combine electron-donating (aniline) and electron-accepting (thiophene) characteristics, are of interest for applications in organic solar cells and other optoelectronic devices. mdpi.com
The synthesis of copolymers of thiophene and aniline via electrochemical polymerization allows for the creation of thin films directly on electrode surfaces. jept.de These donor-acceptor (D-A) conjugated copolymers are explored for band gap engineering. mdpi.com The photoelectrochemical properties of such films are studied to understand their behavior as p-type or n-type semiconducting materials. For instance, studies on poly(3-hexylthiophene) (P3HT), a related polymer, show that it behaves as a p-type semiconductor, generating cathodic photocurrents upon photoirradiation. researchgate.net Copolymers synthesized from aniline and 2,6-di(thiophen-2-yl)aniline (B11769289) have been evaluated in organic solar cells, where they demonstrated better photovoltaic efficiency compared to the corresponding homopolymers. researchgate.net This improvement is attributed to the presence of a greater number of quinoid units, which can promote the generation of charge carriers. researchgate.net The action spectra of these materials confirm that photoexcitation of the polymer is the cause of the photoelectrochemical reactions. researchgate.net
Mechanistic Investigations of Molecular Interactions (Excluding Clinical Outcomes)
In vitro Target Interaction Studies (e.g., Enzyme Binding Modes, DNA Interactions)
The thiophene-aniline scaffold is a key structural motif in the design of molecules that can interact with biological targets such as enzymes and DNA. In vitro studies are crucial for elucidating the specific nature of these interactions.
Enzyme Interactions: Derivatives have been designed and synthesized to act as enzyme inhibitors. For example, a series of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net One compound in this series, N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, was identified as a potent AChE inhibitor with a Ki value of 19.88 ± 3.06 µM. researchgate.net Similarly, (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives have been investigated as a new class of AChE inhibitors through a combination of molecular docking and in vitro assays.
DNA Interactions: The planar aromatic structure of thiophene-aniline derivatives allows them to interact with DNA through various modes, including intercalation between base pairs or binding within the major or minor grooves. A novel zinc(II) complex synthesized with a 2-amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand was studied for its interaction with Calf Thymus DNA (CT-DNA). theseus.fi Techniques such as fluorescence spectroscopy and viscosity measurements confirmed that the complex binds to CT-DNA. theseus.fi In another study, porphyrins bearing peripheral thiophene substituents were shown to interact with DNA, likely through secondary interactions within the external grooves of the DNA macromolecule. researchgate.net Porphyrins containing these thiophene moieties were also capable of causing photo-damage to DNA upon irradiation. researchgate.net
Structure-Activity Relationship (SAR) Analysis Based on Molecular Docking and Simulation
Structure-Activity Relationship (SAR) analysis, supported by computational tools like molecular docking and simulation, is essential for optimizing the biological activity of 3-(thiophen-2-yl)aniline derivatives. These methods provide insights into how specific structural modifications influence the interaction with a biological target.
Molecular docking studies are used to predict the binding conformation and affinity of a ligand within the active site of a target protein. For a series of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives designed as potential antibacterial agents, molecular modeling was used to study their relative potency. researchgate.net The docking results for these compounds showed binding energies ranging from -10.75 to -11.12 kcal/mol, indicating strong potential interactions with the target enzyme. researchgate.net
SAR studies analyze how changes in substituents on the thiophene or aniline rings affect activity. For instance, in a series of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one chalcones designed as AChE inhibitors, the nature and position of substituents on the aryl ring were systematically varied. rsc.org The results from in vitro testing were then correlated with docking scores to establish a clear SAR, guiding the design of more potent inhibitors. rsc.org The antioxidant activity of aniline derivatives is also highly dependent on structure, with the number and position of amino groups playing a critical role; ortho-positioned groups often show higher activity due to the potential for intramolecular hydrogen bonding.
The table below presents data from a molecular docking study of thiophene-based compounds targeting an enzyme.
Table 2: Molecular Docking Results for Thieno[2,3-b]pyridine Derivatives
| Compound ID | Substituent (R) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| 4f | -Br | -10.75 | 13.16 nM |
| 4g | -CH3 | -11.12 | 7.01 nM |
Data adapted from a study on nicotinate (B505614) mononucleotide adenylyltransferase inhibitors. researchgate.net
These computational and SAR studies are invaluable for the rational design of new functional materials and biologically active molecules based on the 3-(thiophen-2-yl)aniline scaffold.
Future Research Directions and Emerging Paradigms for 3 Thiophen 2 Yl Aniline Hydrochloride Derivatives
Exploration of Novel and Efficient Synthetic Methodologies
The development of innovative and efficient synthetic strategies is paramount for the widespread investigation and application of 3-(thiophen-2-yl)aniline derivatives. While traditional methods like the Suzuki-Miyaura cross-coupling have been effective for creating the core thienyl-aniline linkage, future research will likely focus on methodologies that offer greater efficiency, sustainability, and access to a wider diversity of derivatives. acs.org
One promising direction is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy and procedural simplicity. researchgate.net A recently developed one-pot, three-component synthesis of meta-hetarylanilines from heterocycle-substituted 1,3-diketones demonstrates the potential of this approach, achieving yields of up to 85%. jept.de Further exploration of MCRs could lead to the rapid generation of libraries of 3-(thiophen-2-yl)aniline derivatives with diverse substitution patterns, facilitating structure-activity relationship studies.
Green chemistry approaches are also gaining prominence in the synthesis of heterocyclic compounds. Methodologies such as microwave-assisted synthesis, sonochemical protocols, and the use of environmentally benign solvents like water are being explored to reduce reaction times, energy consumption, and the generation of hazardous waste. wikipedia.orgpharmaguideline.com For instance, sonochemical methods have been successfully employed in the synthesis of 1,3,5-triazine (B166579) derivatives, showcasing the potential for rapid and efficient reactions. pharmaguideline.com Applying these green principles to the synthesis of 3-(thiophen-2-yl)aniline hydrochloride and its analogues will be a key focus of future research, aiming for more sustainable and cost-effective production.
Furthermore, there is a continuous effort to refine and expand upon existing catalytic systems. This includes the development of novel palladium catalysts for cross-coupling reactions that are more active and require lower catalyst loadings, as well as exploring metal-free synthetic routes to minimize metal contamination in the final products. mdpi.comnih.gov The table below summarizes some emerging synthetic strategies and their potential advantages.
| Synthetic Methodology | Key Features & Advantages | Potential for 3-(Thiophen-2-yl)aniline Derivatives |
| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, operational simplicity. researchgate.netjept.de | Rapid generation of diverse libraries for screening. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. wikipedia.org | Efficient and scalable synthesis of derivatives. |
| Sonochemistry | Enhanced reaction rates, use of aqueous media, energy efficiency. pharmaguideline.com | Green and sustainable production pathways. |
| Metal-Free Synthesis | Avoids metal contamination, environmentally friendly. nih.gov | Production of high-purity compounds for electronic and biological applications. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Continuous and automated production of the target compound and its derivatives. |
Advanced Computational Modeling and Machine Learning Applications for Property Prediction
The use of computational tools is becoming increasingly indispensable in chemical research for predicting molecular properties and guiding experimental work. For 3-(thiophen-2-yl)aniline derivatives, advanced computational modeling and machine learning are set to play a crucial role in accelerating the discovery of new applications.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules. mdpi.comsigmaaldrich.com DFT studies on aniline-thiophene co-oligomers have been used to determine properties such as ionization potential, electron affinity, and band gap, which are critical for applications in organic electronics. mdpi.com Future research will likely involve more extensive DFT calculations on a wider range of 3-(thiophen-2-yl)aniline derivatives to create a comprehensive database of their electronic properties, aiding in the design of new materials with tailored optoelectronic characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational approach, particularly in drug discovery. QSAR models correlate the chemical structure of a series of compounds with their biological activity. Such studies on thiophene (B33073) analogs have provided insights into the electronic properties that modulate their anti-inflammatory activity. jept.denih.gov By applying QSAR to 3-(thiophen-2-yl)aniline derivatives, researchers can predict their potential biological activities and prioritize the synthesis of the most promising candidates.
The integration of machine learning (ML) and deep learning models represents a new paradigm in property prediction. wikipedia.orgscilit.com These models can be trained on large datasets of chemical compounds and their properties to learn complex structure-property relationships. nih.gov For instance, ML models are being developed to predict the thermophysical properties of thiophene derivatives with high accuracy. The application of deep learning to predict properties like LogD and target binding for chemical compounds is also an active area of research. scilit.com Future work in this area will involve developing bespoke ML models trained on data specific to thiophene-aniline systems to predict a wide array of properties, from solubility and reactivity to performance in electronic devices.
The following table outlines some of the key computational and machine learning techniques and their future applications for 3-(thiophen-2-yl)aniline derivatives.
| Computational/ML Technique | Application in Research | Predicted Outcomes for Derivatives |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO energies, and band gaps. mdpi.comsigmaaldrich.com | Design of novel materials for organic electronics with optimized properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. jept.denih.gov | Identification of derivatives with potential therapeutic applications. |
| Molecular Docking | Simulation of the interaction between a small molecule and a biological target. | Prediction of binding affinities to proteins and enzymes. |
| Machine Learning (ML) & Deep Learning | Prediction of a wide range of chemical and physical properties from molecular structure. wikipedia.orgnih.govscilit.com | Accelerated screening of virtual libraries and discovery of new materials and drug candidates. |
Integration into Multifunctional Material Systems for Synergistic Effects
The unique electronic and structural characteristics of 3-(thiophen-2-yl)aniline derivatives make them attractive building blocks for the creation of multifunctional material systems. The integration of these molecules into larger systems, such as polymers and composites, can lead to synergistic effects where the properties of the final material are greater than the sum of its individual components.
A significant area of research is the development of thiophene-aniline copolymers for applications in organic electronics. nih.gov These donor-acceptor conjugated copolymers have tunable band gaps and can be used in organic field-effect transistors (OFETs), polymer solar cells, and electrochromic devices. nih.govtechscience.com The properties of these copolymers can be modulated by varying the ratio of thiophene to aniline (B41778) and by introducing different substituents. nih.gov Future research will focus on creating novel copolymer architectures to enhance properties like charge carrier mobility, conductivity, and stability.
The use of thiophene-aniline based materials in sensors is another promising avenue. acs.orgjept.denih.gov The aniline functionality can be modified to selectively interact with specific analytes, while the thiophene component provides the necessary electronic properties for signal transduction. jept.de For example, diketopyrrolopyrrole (DPP)-based copolymers functionalized with aniline derivatives have been investigated for the detection of volatile organic compounds (VOCs). jept.detechscience.com The development of new sensor materials based on 3-(thiophen-2-yl)aniline derivatives could lead to highly sensitive and selective devices for environmental and medical monitoring.
Furthermore, the incorporation of these derivatives into nanoparticulate systems for applications such as drug delivery is an emerging field. mdpi.com Thiophene derivatives with anticancer activity have been successfully encapsulated in nanoparticles to improve their solubility and targeted delivery to tumor cells. mdpi.com The aniline group in 3-(thiophen-2-yl)aniline could be functionalized to target specific cells or tissues, leading to more effective and less toxic therapeutic agents.
The table below highlights potential applications of 3-(thiophen-2-yl)aniline derivatives in multifunctional material systems.
| Material System | Application Area | Synergistic Effect |
| Copolymers | Organic Electronics (OFETs, Solar Cells) | Tunable electronic and optical properties from donor-acceptor interactions. nih.gov |
| Polymer Blends & Composites | Sensors, Conductive Coatings | Enhanced sensitivity and selectivity from the combination of different polymer properties. jept.de |
| Nanoparticles | Drug Delivery, Bio-imaging | Improved biocompatibility, targeted delivery, and controlled release of therapeutic agents. mdpi.com |
| Electrochromic Devices | Smart Windows, Displays | High contrast and fast switching times due to the electroactive nature of the thiophene-aniline backbone. |
Elucidation of Broader Mechanistic Principles in Advanced Chemical and Biological Systems
A deeper understanding of the fundamental mechanistic principles governing the behavior of 3-(thiophen-2-yl)aniline derivatives is crucial for their rational design and application. This involves elucidating reaction mechanisms, understanding the basis of their biological activity, and establishing clear structure-activity relationships (SAR).
In the realm of chemical synthesis , a detailed understanding of reaction mechanisms can lead to the optimization of existing methods and the development of new, more efficient transformations. For example, investigating the mechanistic pathway of electrochemical copolymerization of thiophene and aniline has provided insights into how to control the structure and properties of the resulting polymer. jept.de Future studies will likely employ a combination of experimental techniques and computational modeling to unravel the intricate details of the reactions used to synthesize and modify 3-(thiophen-2-yl)aniline derivatives.
In biological systems , elucidating the mechanism of action of bioactive 3-(thiophen-2-yl)aniline derivatives is a key objective. Thiophene-containing compounds have been shown to exhibit a range of biological activities, including anticancer properties. acs.orgnih.govnih.govmdpi.com The anticancer effects of some thiophene derivatives have been attributed to their ability to induce apoptosis by increasing reactive oxygen species (ROS) levels and altering the mitochondrial membrane potential. acs.org Future research will focus on identifying the specific cellular targets of these compounds and the signaling pathways they modulate.
The establishment of comprehensive Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry and materials science. SAR studies on thiophene-based anticancer agents have revealed how the nature and position of substituents on the thiophene ring influence their biological activity. nih.gov Similarly, for material applications, understanding how structural modifications affect electronic and physical properties is essential for designing materials with desired characteristics. Future SAR studies on 3-(thiophen-2-yl)aniline derivatives will benefit from the large datasets generated through high-throughput synthesis and screening, combined with computational modeling to identify key structural features that govern their function.
The following table summarizes the key areas for future mechanistic studies.
| Area of Investigation | Research Focus | Expected Outcomes |
| Reaction Mechanisms | Elucidation of synthetic pathways (e.g., polymerization, cross-coupling). jept.de | Optimization of reaction conditions and development of novel synthetic methods. |
| Biological Mechanisms of Action | Identification of cellular targets and signaling pathways for bioactive derivatives. acs.orgnih.gov | Rational design of more potent and selective therapeutic agents. |
| Structure-Activity Relationships (SAR) | Correlation of molecular structure with chemical, physical, and biological properties. nih.gov | Predictive models for designing new molecules with tailored functionalities. |
| Photophysical Mechanisms | Investigation of excited-state dynamics and energy transfer processes. | Development of more efficient materials for optoelectronic applications. |
Q & A
Basic Research Questions
Q. How is 3-(Thiophen-2-yl)aniline hydrochloride synthesized, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves condensation reactions between thiophene derivatives and aniline precursors under acidic conditions. For example, nucleophilic substitution followed by reduction and salification steps (e.g., using HCl) is a common pathway. Critical parameters include temperature control (e.g., <50°C to avoid side reactions), stoichiometric ratios of reactants, and the use of catalysts like palladium or nickel for coupling reactions. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the aromatic thiophene and aniline moieties, with characteristic shifts for the amine proton (~5-6 ppm) and thiophene protons (~6.5-7.5 ppm).
- FTIR : Peaks at ~3300 cm (N-H stretch), ~1600 cm (C=C aromatic), and ~750 cm (C-S bond in thiophene).
- Mass Spectrometry : Molecular ion peaks at m/z 258.75 (CHClN) with fragmentation patterns indicating loss of HCl (~36.5 Da).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are used for purity analysis, often referencing pharmacopeial standards .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to decomposition in humid environments. Storage at controlled room temperature (20–25°C) in airtight containers with desiccants (e.g., silica gel) is recommended. Stability studies under accelerated conditions (40°C/75% RH) show <2% degradation over 6 months. Avoid exposure to strong acids/bases, which can hydrolyze the amine group .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are used to model electron exchange-correlation effects. Basis sets (e.g., 6-31G*) calculate energy barriers for key steps, such as the nucleophilic attack of aniline on thiophene intermediates. Transition state analysis identifies steric hindrance from the thiophene ring, guiding solvent selection (e.g., polar aprotic solvents like DMF reduce activation energy). Benchmarking against experimental yields (e.g., ~13% overall yield in similar syntheses) validates computational models .
Q. What analytical challenges arise in impurity profiling of this compound, and how are they resolved?
- Methodological Answer : Common impurities include unreacted aniline, thiophene byproducts, and oxidation products (e.g., nitro derivatives). Challenges include co-elution in HPLC and low-concentration detection. Solutions:
- HPLC-MS : Use high-resolution Q-TOF systems to differentiate isobaric impurities.
- Ion-Pair Chromatography : Additives like heptafluorobutyric acid improve separation of polar impurities.
- Reference Standards : Pharmacopeial impurities (e.g., USP Duloxetine-related compounds) are used for spiking studies to validate methods .
Q. What role does this compound play in drug development, particularly as a pharmaceutical intermediate?
- Methodological Answer : It serves as a key intermediate in serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. The thiophene ring enhances binding affinity to target receptors, while the aniline group facilitates salt formation for improved bioavailability. In vivo studies require strict control of genotoxic impurities (e.g., nitroso derivatives), validated using Ames tests and LC-MS/MS .
Q. How can mechanistic insights into degradation pathways improve formulation strategies for this compound?
- Methodological Answer : Hydrolysis studies in acidic (pH 1–3) and basic (pH 10–12) conditions reveal two pathways:
- Acidic : Cleavage of the C-N bond, forming thiophene-carboxylic acid and aniline.
- Basic : Oxidation of the thiophene ring to sulfoxide derivatives.
Formulation strategies include enteric coatings to protect against gastric acid and antioxidants (e.g., ascorbic acid) to prevent oxidation .
Q. Can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer : Yes. Examples include:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysts : Use recyclable heterogeneous catalysts (e.g., zeolite-supported palladium) to reduce metal waste.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
